Bumadizone calcium salt hemihydrate

CAS No.: 69365-73-7

Cat. No.: VC1954076

Molecular Formula: C76H86Ca2N8O13

Molecular Weight: 1399.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69365-73-7 |

|---|---|

| Molecular Formula | C76H86Ca2N8O13 |

| Molecular Weight | 1399.7 g/mol |

| IUPAC Name | dicalcium;2-[anilino(phenyl)carbamoyl]hexanoate;hydrate |

| Standard InChI | InChI=1S/4C19H22N2O3.2Ca.H2O/c4*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;;;/h4*4-13,17,20H,2-3,14H2,1H3,(H,23,24);;;1H2/q;;;;2*+2;/p-4 |

| Standard InChI Key | JQQZVABVKIDEFR-UHFFFAOYSA-J |

| SMILES | CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].O.[Ca+2].[Ca+2] |

| Canonical SMILES | CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].O.[Ca+2].[Ca+2] |

Introduction

Chemical Identity and Properties

Bumadizone calcium salt hemihydrate is an organic calcium salt that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound is characterized by specific chemical parameters outlined in Table 1.

Table 1: Chemical Properties of Bumadizone Calcium Salt Hemihydrate

| Property | Value |

|---|---|

| CAS Number | 69365-73-7 |

| Molecular Formula | C76H86Ca2N8O13 |

| Alternative Formula | 4C19H21N2O3.2Ca.H2O |

| Molecular Weight | 1399.7 g/mol |

| Parent Compound | Bumadizone (C19H22N2O3) |

| Synonyms | Desflam, Eumotol, Rheumatol, N-(2-Carboxycaproyl)hydrazobenzene calcium salt hemihydrate |

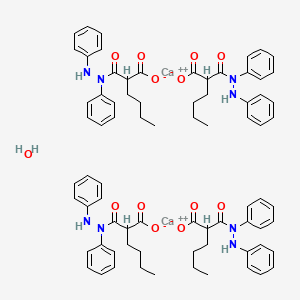

The compound's structure features calcium ions bound to bumadizone molecules, with water molecules incorporated in a hemihydrate form. The parent compound, bumadizone, is a carbohydrazide obtained by formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine . This unique structure contributes to its pharmacological properties and therapeutic efficacy.

Structural Characteristics

Bumadizone calcium salt hemihydrate possesses several key structural features that influence its pharmacological activity:

-

The calcium ion enhances solubility and bioavailability in biological systems, improving its pharmaceutical properties.

-

The presence of a carbamoyl group gives it classification as a carbamate.

-

The compound contains a bumadizone(1-) anion as its counterion .

-

The hemihydrate form incorporates water molecules in a specific ratio to stabilize the crystalline structure.

The parent compound bumadizone has a molecular weight of 326.4 g/mol, while the calcium salt hemihydrate has a significantly higher molecular weight of approximately 1399.7 g/mol due to the incorporation of calcium ions and water molecules .

Synthesis and Manufacturing

The synthesis of bumadizone calcium salt hemihydrate involves a multi-step process that has been refined for pharmaceutical production. The general synthetic route includes:

-

Condensation of carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine to form bumadizone.

-

Formation of the calcium salt by reacting bumadizone with calcium ions to enhance solubility and bioavailability.

-

Crystallization under controlled conditions to obtain the hemihydrate form.

The synthesis can be optimized through various reaction conditions such as temperature, solvent choice, and reaction time. Research indicates that using ethanol as a solvent can enhance yields due to improved solubility of the reactants. The careful control of these parameters is essential for ensuring the purity and consistency of the final pharmaceutical product.

Mechanism of Action

Bumadizone calcium salt hemihydrate exerts its therapeutic effects through multiple pharmacological pathways:

-

It acts as a non-steroidal anti-inflammatory drug by blocking the synthesis of prostaglandins, which are mediators involved in inflammation and pain processes.

-

The compound inhibits cyclooxygenase enzymes that convert arachidonic acid to cyclic endoperoxides, precursors of prostaglandins .

-

This inhibition of prostaglandin synthesis accounts for its analgesic, antipyretic, and anti-inflammatory properties .

The specific interaction with cyclooxygenase isoforms may differ from other NSAIDs, potentially contributing to its distinctive efficacy and side effect profile in clinical applications.

Pharmacological Properties

Bumadizone calcium salt hemihydrate demonstrates multiple pharmacological effects that contribute to its therapeutic value. These properties have been documented through various research studies and clinical evaluations.

Table 2: Pharmacological Effects of Bumadizone Calcium Salt Hemihydrate

These pharmacological properties make bumadizone calcium salt hemihydrate particularly useful in conditions characterized by inflammation, pain, and occasionally fever—most notably rheumatoid arthritis and related inflammatory disorders.

Therapeutic Applications

The primary therapeutic applications of bumadizone calcium salt hemihydrate focus on inflammatory conditions, with specific indications supported by clinical evidence. The compound has been studied and approved for several medical conditions:

-

Rheumatoid arthritis represents the primary approved indication, with substantial clinical evidence supporting its efficacy .

-

General arthritis treatment has been documented as an active indication in clinical practice .

-

Pain management, particularly pain associated with inflammatory conditions, has been identified as an active therapeutic application .

-

Studies have explored its potential in treating gout, though this remains a secondary indication .

The use of bumadizone calcium salt hemihydrate is generally restricted to these specific conditions, making it a specialized therapeutic agent rather than a broadly prescribed anti-inflammatory medication. This targeted application profile reflects both its efficacy in these conditions and considerations regarding its risk-benefit balance.

Formulation and Delivery Systems

Pharmaceutical research has explored various formulation strategies to optimize the delivery and efficacy of bumadizone calcium salt hemihydrate:

-

Colon-targeted microsphere formulations have been developed to enhance the drug's efficacy while reducing systemic side effects.

-

These specialized delivery systems aim to release the drug specifically in the colon while minimizing release in other areas of the gastrointestinal tract.

-

Such targeted delivery approaches may improve the therapeutic index by concentrating the active compound at sites of inflammation while reducing systemic exposure.

The development of these advanced formulations represents ongoing efforts to enhance the clinical utility of bumadizone calcium salt hemihydrate and address potential limitations in conventional dosage forms.

Analytical Methods and Characterization

Several analytical techniques are employed to characterize and quality-control bumadizone calcium salt hemihydrate in pharmaceutical settings:

-

High-Performance Liquid Chromatography (HPLC) is frequently used to assess the purity and concentration of the compound, ensuring consistency in pharmaceutical formulations.

-

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopic (ATR-FTIR) methods have been developed for quantitative analysis of the compound .

-

These analytical approaches are essential for maintaining quality standards in drug manufacturing and ensuring batch-to-batch consistency.

The development of sensitive and specific analytical methods facilitates quality control processes and supports research efforts to further understand the compound's properties and behavior in various formulations.

Regulatory Status and Market Presence

Bumadizone calcium salt hemihydrate has received regulatory approval in several countries, though its global availability remains limited compared to more widely used NSAIDs.

Table 3: Regulatory Status and Market Information

The compound maintains a specialized position in the anti-inflammatory market, primarily prescribed for specific rheumatoid conditions rather than as a first-line general NSAID. This positioning reflects both its efficacy profile and the availability of alternative treatments with more extensive clinical experience.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume